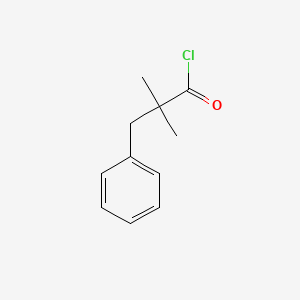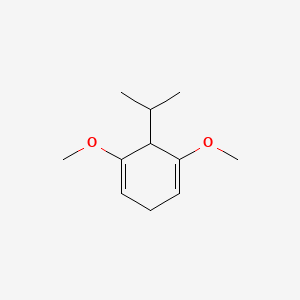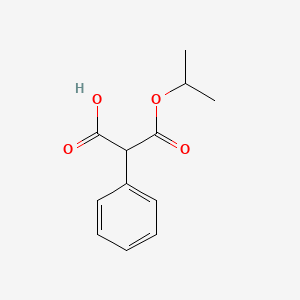![molecular formula C16H14N2O2 B8272705 methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)
methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by esterification. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a wide range of biological activities.
Methyl 4-(1-methyl-1H-benzimidazol-2-yl)benzoate: A similar compound with a methyl group on the benzimidazole ring.
4-(1-methyl-1H-benzimidazol-2-yl)benzaldehyde: Another related compound with an aldehyde group instead of an ester.
Uniqueness: Methyl 4-((1H-benzimidazol-2-yl)methyl)benzoate is unique due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
methyl 4-(1H-benzimidazol-2-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
UPYQKOGKSRWWTF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8272667.png)

![2-[(4-Amino-2-bromophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone](/img/structure/B8272679.png)




![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)

